molecular formula C12H12N2O6 B14718069 2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester CAS No. 17454-33-0

2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester

Cat. No.: B14718069
CAS No.: 17454-33-0
M. Wt: 280.23 g/mol
InChI Key: DVKOMSZOTQWXKF-UHFFFAOYSA-N
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Description

2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester is a chemical compound with the molecular formula C12H12N2O6 It is known for its unique structure, which includes a butenedioic acid backbone with a nitrophenylamino group and two methyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester typically involves the reaction of 2-nitroaniline with maleic anhydride, followed by esterification with methanol. The reaction conditions often require the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The overall reaction can be summarized as follows:

    Reaction of 2-nitroaniline with maleic anhydride: This step involves heating the reactants in a suitable solvent, such as acetic acid, to form the intermediate product.

    Esterification with methanol: The intermediate product is then treated with methanol in the presence of a catalyst to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester involves its interaction with molecular targets through its functional groups. The nitrophenylamino group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, and interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Butenedioic acid, dimethyl ester: This compound lacks the nitrophenylamino group, making it less reactive in certain chemical reactions.

    2-Butenedioic acid, 2-phenyl-, dimethyl ester: This compound has a phenyl group instead of a nitrophenylamino group, resulting in different reactivity and applications.

Uniqueness

2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester is unique due to the presence of the nitrophenylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

dimethyl 2-(2-nitroanilino)but-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O6/c1-19-11(15)7-9(12(16)20-2)13-8-5-3-4-6-10(8)14(17)18/h3-7,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKOMSZOTQWXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C(C(=O)OC)NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343004
Record name 2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17454-33-0
Record name 2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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